Home > Products > Building Blocks P1980 > Loxoprofen sodium
Loxoprofen sodium - 80382-23-6

Loxoprofen sodium

Catalog Number: EVT-273824
CAS Number: 80382-23-6
Molecular Formula: C15H18NaO3
Molecular Weight: 269.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Loxoprofen sodium is a non-narcotic analgesic drug belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs) [, , , , , , , , , , , , ]. It is a prodrug, meaning it is inactive in its administered form and becomes pharmacologically active after metabolism within the body [, ]. Loxoprofen sodium is primarily used in scientific research to investigate its mechanisms of action, its effects on various biological processes, and its potential therapeutic applications beyond its established analgesic properties.

Loxoprofen

Compound Description: Loxoprofen, the active metabolite of Loxoprofen sodium, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory effects . It acts by inhibiting cyclooxygenase (COX), leading to decreased prostaglandin (PG) production .Relevance: Loxoprofen is the primary active metabolite of Loxoprofen sodium, responsible for its pharmacological effects in vivo. Understanding Loxoprofen's activity provides insight into Loxoprofen sodium's mechanism of action.

Loxoprofen-SRS

Compound Description: Loxoprofen-SRS is an active metabolite of Loxoprofen Sodium, demonstrating non-selective inhibition of both COX-1 and COX-2 enzymes . It exhibits time-dependent inhibition kinetics for both isoforms. Relevance: Similar to Loxoprofen, Loxoprofen-SRS contributes to the overall analgesic and anti-inflammatory effects of Loxoprofen sodium by inhibiting COX enzymes and reducing prostaglandin production.

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 is a lipid mediator involved in inflammatory processes. NSAIDs, including Loxoprofen sodium, reduce PGE2 levels . Relevance: PGE2 is a key mediator of inflammation and pain. Loxoprofen sodium's ability to reduce PGE2 levels contributes to its efficacy in treating inflammatory conditions.

Thromboxane B2

Compound Description: Thromboxane B2 is a stable metabolite of Thromboxane A2, a potent platelet activator and vasoconstrictor. Loxoprofen sodium can inhibit thromboxane B2 production .Relevance: Loxoprofen sodium's inhibition of thromboxane B2 production suggests potential antithrombotic effects, though further research is needed.

Prostaglandin F1α

Compound Description: Prostaglandin F1α is involved in various physiological processes, including inflammation and pain. Loxoprofen sodium treatment leads to decreased urinary levels of prostaglandin F1α metabolites . Relevance: Reduced levels of Prostaglandin F1α metabolites further support Loxoprofen sodium's role in modulating inflammatory pathways.

Flurbiprofen

Compound Description: Flurbiprofen, similar to Loxoprofen Sodium, is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties . It is available in various formulations, including cataplasms.Relevance: Flurbiprofen serves as a comparator to Loxoprofen sodium in studies evaluating their efficacy in treating conditions like myofascial pain syndrome.

2-[(4-acetyl-phenyl)methyl]cyclopentanone

Compound Description: This compound is an identified impurity in Loxoprofen Sodium. Its presence can impact the drug's quality and efficacy . Relevance: Identifying and controlling impurities like 2-[(4-acetyl-phenyl)methyl]cyclopentanone is crucial in ensuring the quality and safety of Loxoprofen sodium drug products.

Diclofenac Potassium

Compound Description: Diclofenac potassium, like Loxoprofen Sodium, is a non-steroidal anti-inflammatory drug (NSAID) widely used for pain relief and inflammation reduction . Relevance: Diclofenac potassium serves as a comparator to Loxoprofen sodium in clinical trials to assess their relative efficacy in managing post-operative pain, particularly after dental extractions.

Source and Classification

Loxoprofen sodium is classified as a propionic acid derivative NSAID. It is marketed under various trade names, including Loxonin in Japan, Brazil, and Mexico, and Loxomac in India. The compound's chemical formula is C15H17NaO3C_{15}H_{17}NaO_{3}, and it has a CAS number of 80382-23-6. It is known for its analgesic and anti-inflammatory properties, making it effective for treating conditions such as arthritis and postoperative pain .

Synthesis Analysis

The synthesis of Loxoprofen sodium involves multiple steps:

  1. Initial Reaction: A reaction between 2-(4-bromomethylphenyl)propionic acid, concentrated sulfuric acid, and methanol yields 2-(4-bromomethylphenyl)methyl propionate.
  2. Formation of Intermediate: This intermediate undergoes further reaction with dimethyl adipate and sodium methoxide in methanol.
  3. Second Intermediate: The resulting compound reacts with acetate, water, and concentrated sulfuric acid to form another intermediate.
  4. Final Product: The final step involves the reaction of the second intermediate with acetone and sodium hydroxide to yield Loxoprofen sodium .
Molecular Structure Analysis

Loxoprofen sodium has a complex molecular structure characterized by the following features:

  • IUPAC Name: Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate.
  • Molecular Weight: Approximately 268.288 g/mol.
  • Structural Components: The molecule contains a cyclopentane ring fused with a phenyl group, contributing to its biological activity.

The molecular structure can be represented in different formats:

  • SMILES Notation: [Na+].CC(C([O-])=O)C1=CC=C(CC2CCCC2=O)C=C1
  • InChI Key: WORCCYVLMMTGFR-UHFFFAOYSA-M .
Chemical Reactions Analysis

Loxoprofen sodium participates in several chemical reactions relevant to its pharmaceutical properties:

  • Esterification: The initial steps involve esterification reactions that form key intermediates necessary for the final product.
  • Hydrolysis: The ester bonds within the synthesized compounds can undergo hydrolysis under acidic or basic conditions.
  • Reactions with Biological Targets: As an NSAID, Loxoprofen sodium primarily interacts with cyclooxygenase enzymes (COX), inhibiting their activity to reduce inflammation and pain .
Mechanism of Action

Loxoprofen sodium exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain responses. By inhibiting COX activity:

  • Pain Relief: The reduction in prostaglandin synthesis leads to decreased sensitivity of pain receptors.
  • Anti-inflammatory Effects: Lower levels of inflammatory mediators result in reduced swelling and pain associated with inflammatory conditions .

Studies have shown that Loxoprofen sodium demonstrates a favorable safety profile compared to other NSAIDs like indomethacin, particularly regarding gastric mucosal injury .

Physical and Chemical Properties Analysis

Loxoprofen sodium exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.0268 mg/mL.
  • pKa Values: The strongest acidic pKa is around 4.19.
  • LogP Value: The logP values suggest moderate lipophilicity, which may influence membrane permeability.
  • Polar Surface Area: The polar surface area is about 57.2 Ų, indicating potential interactions with biological membranes.

These properties play a significant role in determining the drug's bioavailability and pharmacokinetics .

Applications

Loxoprofen sodium is utilized in various clinical settings due to its analgesic and anti-inflammatory properties:

  • Pain Management: Effective for treating acute pain from injuries or surgeries.
  • Chronic Inflammatory Conditions: Used in managing chronic conditions like osteoarthritis and rheumatoid arthritis.
  • Transdermal Applications: A transdermal formulation has been developed for enhanced delivery in localized pain management .
Synthesis and Manufacturing Innovations

Prodrug Activation Pathways and Metabolic Precursor Design

Loxoprofen sodium (LS) is administered as an inactive prodrug that undergoes enzymatic conversion to its trans-alcohol metabolite, which exhibits potent COX inhibition. This metabolic activation occurs primarily in the liver via carbonyl reductase, strategically minimizing gastrointestinal exposure to the active moiety and reducing ulcerogenic potential. Recent synthetic innovations focus on optimizing the metabolic precursor through streamlined pathways. The industrial synthesis employs dimethyl adipate as a starting material, undergoing base-catalyzed Dieckmann condensation to form methyl 2-oxocyclopentyl carboxylate. This intermediate reacts directly with 2-(4-bromomethyl)phenylpropionic acid without purification, followed by decarboxylation and quaternization to yield loxoprofen sodium. This one-pot methodology eliminates intermediate isolation steps, achieving regioselectivity >98% and production yields exceeding 85% under optimized conditions [1] [6].

Key manufacturing advances include:

  • Solvent Optimization: Toluene replaces traditional ethers (e.g., Et₂O, MTBE) for ring-closing reactions due to its ideal boiling point (110°C), facilitating efficient methanol removal via distillation while avoiding solvent entrapment [6].
  • Alkali Selection: Metallic sodium or sodium methoxide enables near-quantitative cyclization at 70–80°C, with reaction completion within 3–4 hours, confirmed by TLC monitoring [1] [4].
  • In Situ Processing: The yellow oil intermediate from the quaternization step proceeds directly to decarboxylation without crystallization, reducing processing time by 40% versus traditional multi-step isolation [4].

Table 1: Comparative Analysis of Loxoprofen Sodium Synthesis Routes

Synthetic RouteCatalyst SystemReaction Temp (°C)Reaction Time (h)Yield (%)Regioselectivity
Traditional multi-stepKOH/EtOHReflux12–1462–68Moderate
Improved one-pot (Patent CN101412670A)Na metal/Toluene70–803–485–91>98%
Thiolated polymer-assistedNaOCH₃/MTBE65578High

Optimization of Hydration States in Solid Dosage Formulations

LS exists primarily as a dihydrate (LXP·2H₂O), with dehydration events significantly impacting tablet mechanical properties. Research confirms that dehydration above 40°C transforms the crystal lattice into anhydrous or monohydrate forms, altering compressibility and flow characteristics. Granulation solvents critically influence hydration stability: ethanol-processed granules exhibit 30% higher tablet hardness (98 N) versus water-processed granules (75 N) when compressed at identical pressures. This enhancement correlates with increased surface free energy (γ) and polar component (γp) values in anhydrous LS forms [5].

Controlled dehydration protocols enable precise crystal engineering:

  • Drying Temperature Modulation: 40°C drying preserves dihydrate integrity, while 60°C processing generates a mixed hydrate/anhydrous system with optimized cohesion. Exceeding 80°C causes complete dehydration, inducing brittle fracture during compression [5].
  • Surface Energy Effects: Anhydrous LS exhibits γp = 38.2 mJ/m² versus 29.5 mJ/m² in dihydrate forms, enhancing interparticulate bonding through stronger hydrogen bonding networks [5].
  • Humidity Control: Storage at 30–35% RH maintains optimal tablet hardness (≥100 N), while >50% RH induces over-hydration, reducing hardness by 25% due to plasticization [5].

Table 2: Hydration State Influence on Loxoprofen Sodium Tablet Properties

Hydration StateDrying Temp (°C)Surface Free Energy (mJ/m²)Polar Component (γp)Tablet Hardness (N)Cohesion (kPa)
Dihydrate4054.329.5751.02
Mixed hydrate6061.835.6981.48
Anhydrous8067.238.2630.89

Thiolated Polymer-Based Sustained-Release Systems

Thiolated pectin (T-PEC) microspheres address LS's rapid clearance and short half-life (1.2 h) through mucoadhesive sustained-release mechanisms. T-PEC synthesis involves esterifying pectin's hydroxyl groups with thioglycolic acid (TGA), creating disulfide bonds with cysteine-rich mucin domains. The T-PEC3100 formulation (3:1 TGA:pectin ratio) achieves 1,100 μmol/g thiolation, extending gastrointestinal residence 3.5-fold versus unmodified pectin [7].

Microsphere fabrication via solvent evaporation yields 2–10 μm spherical particles with 82% encapsulation efficiency. Critical performance advantages include:

  • Permeation Enhancement: Trans-well studies show T-PEC3100 microspheres increase LS mucosal permeation by 2.3× versus free drug due to thiol-mediated tight junction modulation [7].
  • Release Kinetics: Phosphate-buffered saline (pH 6.8) exhibits near-zero-order release over 12 hours (82% cumulative release), while non-thiolated controls release 95% within 3 hours [7].
  • In Vivo Efficacy: Rat paw edema models confirm sustained anti-inflammatory activity, with 68% edema inhibition at 24 hours post-T-PEC3100 administration versus 22% for immediate-release LS [7].

Granulation Techniques for Enhanced Compressibility

LS's high aqueous solubility induces viscous gel formation upon contact with moisture, severely compromising tablet disintegration. The HYDROFLASH granulation method overcomes this by spraying light anhydrous silicic acid (LASA) dispersion (5–15% w/w) onto mannitol/LS mixtures in fluidized-bed granulators. LASA creates hydrophilic microchannels on granule surfaces, reducing disintegration time from >120 seconds to 30 seconds by bypassing LS's viscosity barrier [3].

Comparative studies reveal critical processing advantages:

  • Binder-Free Aggregation: LASA bridges particles via capillary forces, generating granules with 50–100 N hardness without hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) binders that retard dissolution [3].
  • Dissolution Enhancement: HYDROFLASH-processed tablets achieve >95% LS dissolution within 5 minutes versus 45 minutes for direct-compression formulations, attributed to LASA's water-wicking action [3].
  • Solvent-Dependent Compressibility: Ethanol-based granulation yields tablets with 25% higher tensile strength than aqueous systems due to reduced LS hydrate formation during processing [5].

Table 3: Granulation Method Impact on Loxoprofen Sodium Tablet Performance

Granulation MethodDisintegration Time (s)Dissolution (5-min %)Tablet Hardness (N)Friability (%)
Direct compression>12028–3570–850.9
High-shear aqueous95–11052–5890–1050.6
Fluidized-bed (aqueous)75–9063–6895–1150.5
HYDROFLASH (LASA)28–35>95100–1200.3

Industrial-Scale Purification of Degradation Byproducts

LS synthesis generates decarboxylation byproducts (≤8%), primarily 2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid, requiring rigorous purification. Industrial processes employ orthogonal purification:

  • Acid-Base Extraction: Crude LS dissolved in toluene (4 vol) is washed with 0.5M HCl to remove acidic impurities, followed by 1M NaOH back-extraction, achieving 70% impurity clearance [1].
  • Crystallization Control: Ethanol/water (3:1) crystallization at 0–5°C yields needle-shaped LS dihydrate crystals with <0.3% total impurities, conforming to JP/KP/CP specifications [8].
  • Adsorbent Filtration: Activated carbon (2% w/w) or bentonite clay polishing removes colored impurities (APHA <30) and residual metals (Pb <2 ppm) [6].

Validation studies confirm purification consistency across 500-kg batches:

  • Byproduct Reduction: Decarboxylated derivatives maintained at <0.15% through pH-controlled crystallization (pH 6.5–7.0) [6].
  • Solvent Recovery: Toluene recovery exceeds 92% via vacuum distillation (60°C, 100 mbar), reducing manufacturing costs by 25% [1].
  • Polymorphic Control: Strict ethanol/water ratios ensure exclusive dihydrate formation, avoiding metastable anhydrous forms that compromise stability [8].

Table 4: Industrial Purification Methods for Loxoprofen Sodium

Purification StepConditionsKey Impurities RemovedResidual Limit
Acid-base extraction0.5M HCl → 1M NaOH, TolueneAcidic decarboxylation byproducts<0.5%
Ethanol/water crystallization3:1 v/v, 0–5°C, pH 6.5–7.0Non-polar intermediates, dimeric impurities<0.2%
Activated carbon treatment2% w/w, 60°C, 30 minChromophores, heavy metalsAPHA <30, Pb <2 ppm

Properties

CAS Number

80382-23-6

Product Name

Loxoprofen sodium

IUPAC Name

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

Molecular Formula

C15H18NaO3

Molecular Weight

269.29 g/mol

InChI

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);

InChI Key

IEPGDDWZDRJSIT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

156-S
2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid
2-OCPPP
CS 600
CS-600
loxoprofen
loxoprofen alcohol
loxoprofen sodium dihydrate
loxoprofen sodium, (R*,S*)-isomer
sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
sodium loxoprofen

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na]

Isomeric SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.